N-(3-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-Acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a brominated coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with two bromine atoms at positions 6 and 6. The carboxamide group at position 3 is linked to a 3-acetylphenyl moiety, introducing a ketone-functionalized aromatic substituent.
Properties
IUPAC Name |
N-(3-acetylphenyl)-6,8-dibromo-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO4/c1-9(22)10-3-2-4-13(6-10)21-17(23)14-7-11-5-12(19)8-15(20)16(11)25-18(14)24/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNVQXARUTBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The aminolysis proceeds via a two-step mechanism:
Optimized Synthetic Procedure
Based on analogous syntheses, the following protocol is recommended:
Materials:
-
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (1 equiv)
-
3-Acetylaniline (1.2 equiv)
-
Absolute ethanol (30 mL per mmol of ester)
-
Piperidine (0.1 equiv, catalytic)
Procedure:
-
Combine the ester and 3-acetylaniline in ethanol.
-
Add piperidine and reflux the mixture at 80°C for 6–8 hours.
-
Cool the reaction to room temperature and filter the precipitate.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide .
Yield: 85–92% (based on analogous reactions).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For example, coupling ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate with 3-acetylaniline under microwave conditions (400 W, 100°C, 20 minutes) achieves complete conversion within 30 minutes, compared to 6 hours under conventional reflux.
Solvent Optimization
Substituting ethanol with toluene or tetrahydrofuran (THF) enhances solubility and reaction efficiency. In one study, toluene reduced side-product formation by 15% compared to ethanol.
Characterization and Validation
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data:
-
IR (KBr): 1672 cm⁻¹ (C=O stretch, amide), 1605 cm⁻¹ (C=O, lactone), 1540 cm⁻¹ (C-Br).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.99–7.40 (m, 4H, aromatic), 2.49 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 161.42 (C=O, lactone), 160.87 (C=O, amide), 55.44 (OCH₃), 41.41–34.55 (methylene carbons).
Chromatographic Purity:
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Uncontrolled bromination may lead to mono- or tri-substituted byproducts. To address this:
Amide Hydrolysis
Prolonged reflux in ethanol can hydrolyze the amide bond. Mitigation includes:
Industrial Scalability
Large-scale production (≥1 kg) requires:
-
Continuous Flow Reactors: For bromination to ensure safe handling of bromine.
-
Automated Crystallization: To maintain consistent particle size and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have indicated that compounds within the chromene family exhibit promising anticancer properties. For instance, N-(3-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics .
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary results indicate that it possesses antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Applications in Drug Development
The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of derivatives with enhanced efficacy and selectivity.
1. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of compounds. Modifications on the chromene core or the acetophenyl moiety can lead to derivatives with improved pharmacological profiles. For example, substituting different functional groups at specific positions has been shown to enhance anticancer activity significantly .
2. Formulation Development
The compound's solubility and stability are critical factors in formulation development. Research is ongoing to develop suitable delivery systems that enhance bioavailability while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Coumarin Carboxamides
The target compound shares a common coumarin-carboxamide scaffold with several structurally related derivatives. Key structural variations lie in the substituents on the coumarin core and the carboxamide-linked aryl/alkyl groups:
Key Observations :
- Bromination : The target compound and its benzyl analog share bromine atoms at positions 6 and 8, which enhance lipophilicity and may influence bioactivity by modulating electron density.
- Substituent Diversity: The 3-acetylphenyl group introduces a ketone functionality absent in the benzyl (non-polar) and sulfamoyl (polar) analogs .
Physicochemical and Pharmacological Properties
Physicochemical Properties:
Pharmacological Insights:
- Brominated Derivatives : Bromine atoms may enhance cytotoxicity, as seen in studies of halogenated coumarins targeting DNA topoisomerases .
- Sulfamoyl Group : The 4-sulfamoylphenyl analog could exhibit carbonic anhydrase inhibitory activity, a common trait of sulfonamide-containing drugs.
- Anticancer Potential: The tetrahydrobenzo[b]pyran derivative demonstrates anticancer activity, suggesting that core saturation and substituent choice critically influence therapeutic profiles.
Biological Activity
N-(3-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family, known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. Its unique structure, characterized by the presence of bromine atoms and an acetylphenyl group, contributes to its distinct chemical and biological properties.
Synthesis
The synthesis typically involves multiple steps starting from 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid, which is reacted with 3-acetylphenylamine in the presence of solvents like dimethylformamide (DMF) and catalysts such as sodium bicarbonate. This method allows for the production of high yields and purity necessary for biological testing .
Anticancer Properties
This compound has been investigated for its potential anticancer activity. Studies have shown that it can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For example, it may inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
Case Study: Cytotoxicity Against Liver Carcinoma Cells
In a study assessing the cytotoxic effects of various compounds on human liver carcinoma (HEPG2) cells, this compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM. This indicates its potential as a lead compound in anticancer drug development .
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 10 |
| Control (Doxorubicin) | 0.5 |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study: Antimicrobial Testing
In a comprehensive study on antimicrobial activity, this compound showed an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli and 15 µg/mL against S. aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in microbial cells leading to their death.
Q & A
Q. Optimization Considerations :
- Solvent Choice : DMF enhances bromination selectivity but requires strict temperature control (<30°C) to prevent side reactions .
- Catalysts : Piperidine (0.5–1.0 equiv) accelerates cyclization steps, improving yield by 15–20% .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., acetylphenyl protons at δ 2.6 ppm; bromine-induced deshielding of chromene protons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 535.89 for C18H12Br2NO4) .
- X-ray Crystallography : Resolves bromine substitution patterns and coplanarity of the chromene-acetylphenyl system (SHELXL refinement; R < 0.05) .
Q. Data Interpretation :
- Discrepancies in NMR splitting patterns may indicate rotameric forms of the carboxamide group, resolvable via variable-temperature NMR .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values in anticancer assays)?
Answer:
Key Sources of Variability :
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), serum concentration, or incubation time (24h vs. 48h) .
- Compound Purity : Residual DMF from synthesis can inhibit apoptosis pathways, artificially inflating IC50. Validate via HPLC (retention time >99%) .
Q. Mitigation Strategies :
- Dose-Response Redundancy : Test multiple concentrations (1 nM–100 µM) across ≥3 independent replicates.
- Positive Controls : Compare with known standards (e.g., doxorubicin) to calibrate assay sensitivity .
Advanced: What computational approaches predict the compound’s structure-activity relationships (SAR) for targeted drug design?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The acetylphenyl group shows hydrophobic binding to ATP pockets (ΔG ≈ −9.2 kcal/mol) .
- QSAR Modeling :
- Descriptors : LogP (3.1), polar surface area (85 Ų), and H-bond acceptors (4) correlate with blood-brain barrier permeability .
- Bromine Effects : Electrophilic Br atoms enhance DNA intercalation but reduce solubility—balance via substituent tuning (e.g., methoxy vs. nitro groups) .
Advanced: How does this compound’s reactivity compare to analogs (e.g., 6,8-dichloro or non-acetylated derivatives)?
Answer:
| Modification | Effect on Reactivity/Bioactivity | Evidence |
|---|---|---|
| 6,8-Dibromo | ↑ Electrophilicity (kinase inhibition) but ↓ solubility | |
| 3-Acetylphenyl | Stabilizes carboxamide conformation; ↑ metabolic stability vs. nitro derivatives | |
| Chloro vs. Bromo | Chloro analogs show ↓ cytotoxicity (IC50 2× higher in MCF-7) due to weaker DNA binding |
Methodological Note : Compare via parallel synthesis (same reaction conditions) and standardized MTT assays .
Advanced: What strategies optimize synthetic scalability without compromising purity?
Answer:
- DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), catalyst loading, and temperature to identify robust conditions (e.g., 20°C in DMF with 0.6 equiv piperidine) .
- Continuous Flow Systems : Reduce reaction time for bromination from 12h to 2h, achieving 90% yield at 50°C .
- In-line Analytics : Use FTIR to monitor carboxamide coupling completion (disappearance of COOH peak at 1700 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms or polymorphism?
Answer:
- SHELX Refinement : Differentiate keto-amine vs. enol tautomers via Hirshfeld surface analysis (e.g., N–H⋯O vs. O–H⋯N hydrogen bonds) .
- Polymorphism Screening : Recrystallize from 5 solvents (e.g., MeOH, EtOAc) and analyze via PXRD. DMF-solvated forms show distinct d-spacing (4.2 Å vs. 3.8 Å in unsolvated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
